molecular formula C12H15BClFO2 B1422140 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1190129-77-1

2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1422140
CAS No.: 1190129-77-1
M. Wt: 256.51 g/mol
InChI Key: BFXSWDUFRGWPCA-UHFFFAOYSA-N
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Description

The compound “2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic acid derivative. It is also known as 5-Chloro-2-fluorophenylboronic acid . It is a solid substance and is used in research and development .


Molecular Structure Analysis

The molecular formula of this compound is ClC6H3(F)B(OH)2 . The InChI string is 1S/C6H5BClFO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H . The molecular weight is 174.37 .


Chemical Reactions Analysis

This compound is a reactant involved in various reactions such as Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and synthesis of kinesin spindle protein inhibitors .


Physical And Chemical Properties Analysis

The compound is a solid . It has a melting point of 122-127 °C . The molecular weight is 174.37 .

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized in synthesizing derivatives with inhibitory activity against serine proteases, including thrombin. These derivatives have been studied in both solid state and solution, showing weak coordination between nitrogen and boron atoms (Spencer et al., 2002).

Synthesis of Stilbenes and Polyenes

  • Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These derivatives are used to create boron-containing stilbene derivatives and boron-capped polyenes, which are intermediates for materials like Liquid Crystal Display (LCD) technology and potential therapeutics for Neurodegenerative diseases (Das et al., 2015).

Polymerization Applications

  • The compound is involved in the polymerization process to yield polymers like poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity. These polymers have applications in materials science, particularly in the creation of conductive and semiconductive materials (Yokozawa et al., 2011).

Development of New Building Blocks

  • It has been used to develop new building blocks for the synthesis of biologically active compounds. For example, it contributed to the new synthesis of the retinoid agonist disila-bexarotene, indicating its potential in drug development (Büttner et al., 2007).

Color Polymers and Nanoparticles Synthesis

  • The compound plays a role in synthesizing deeply colored polymers containing pyrrolopyrrole dione units. These polymers are soluble in common organic solvents and have potential applications in the development of new materials with specific optical properties (Welterlich et al., 2012).

Electrochemical Properties and Reactions

  • Studies have been conducted to understand the electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These studies contribute to the understanding of the electrochemistry of organoboron compounds and their applications (Tanigawa et al., 2016).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . It has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P301 + P312, and P501 .

Properties

IUPAC Name

2-(5-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXSWDUFRGWPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682202
Record name 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190129-77-1
Record name 2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(5-Chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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